[2-(chloromethyl)phenyl]acetonitrile IUPAC name and structure
[2-(chloromethyl)phenyl]acetonitrile IUPAC name and structure
An In-Depth Technical Guide to 2-(2-(Chloromethyl)phenyl)acetonitrile: Synthesis, Reactivity, and Applications
Introduction
2-(2-(Chloromethyl)phenyl)acetonitrile is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing two distinct and highly reactive functional groups—a benzylic chloride and a nitrile—it serves as a versatile molecular scaffold for the construction of complex heterocyclic systems and pharmacologically active molecules. Its utility lies in the ability to selectively address these functional groups, enabling divergent synthetic pathways from a single, advanced intermediate. This guide provides a comprehensive overview of its nomenclature, properties, a robust synthetic protocol, and its applications as a key building block in modern drug development.
Chemical Identity and Structure
Properly identifying a chemical entity is the foundation of safe and reproducible research. 2-(2-(Chloromethyl)phenyl)acetonitrile is characterized by the following identifiers and structural features.
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IUPAC Name: 2-(2-(chloromethyl)phenyl)acetonitrile
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Synonyms: Benzeneacetonitrile, 2-(chloromethyl)-
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CAS Number: 98590-71-7[1]
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Molecular Formula: C₉H₈ClN[1]
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Structure: The molecule consists of a phenyl ring substituted at the ortho positions (C1 and C2) with an acetonitrile (-CH₂CN) group and a chloromethyl (-CH₂Cl) group, respectively.
The presence of both a nucleophilic nitrile group (which can be transformed) and an electrophilic chloromethyl group (an excellent alkylating agent) on the same aromatic core makes this compound a highly valuable and versatile synthetic intermediate.
Physicochemical Properties and Safety Data
Quantitative data and safety information are critical for experimental design and safe handling. The table below summarizes the known properties and provides inferred safety classifications based on the compound's functional groups, referencing analogous, well-characterized molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 98590-71-7 | BLDpharm[1] |
| Molecular Formula | C₉H₈ClN | BLDpharm[1] |
| Molecular Weight | 165.62 g/mol | BLDpharm[1] |
| Appearance | (Not specified) Likely a solid or oil | - |
| Storage Conditions | Inert atmosphere, 2-8°C | BLDpharm[1] |
Table 2: Hazard Profile and Safety Precautions
| Hazard Classification | GHS Pictogram(s) | Precautionary Statements & Handling Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Rationale: The nitrile moiety (-CN) can release cyanide, which is highly toxic. Structurally similar compounds like 2-chlorobenzyl cyanide are classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Precautions: P260, P270, P280.[3] Always handle in a certified chemical fume hood. Do not breathe dust/fumes. Do not eat, drink, or smoke when using. Wear protective gloves, clothing, and eye/face protection.[4][5] |
| Skin Corrosion / Irritation | ❗ | Rationale: Benzylic halides are potent alkylating agents and lachrymators, causing severe irritation upon contact.[6] Precautions: P302+P352. If on skin, wash with plenty of soap and water.[4] Immediately remove contaminated clothing. |
| Serious Eye Damage / Irritation | ❗ | Rationale: As a lachrymator, severe eye irritation is expected. Precautions: P305+P351+P338. Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
Synthesis and Mechanistic Considerations
The most direct and logical synthesis of 2-(2-(chloromethyl)phenyl)acetonitrile involves the nucleophilic substitution of a corresponding bis-halide, specifically 1,2-bis(chloromethyl)benzene, with a cyanide source. This approach leverages the differential reactivity of the two benzylic chloride groups, where the first substitution is rapid, and the second is sterically and electronically disfavored, allowing for a mono-cyanated product.
Causality in Experimental Design
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Choice of Cyanide Source: Sodium or potassium cyanide is used as the nucleophile. Their solubility and reactivity are enhanced in a polar aprotic solvent.
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Solvent System: A mixture of a polar aprotic solvent like DMSO or DMF with water is often optimal. The organic solvent helps dissolve the starting material, while water aids in dissolving the cyanide salt, creating a biphasic system or a homogeneous solution depending on the ratio.
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Phase-Transfer Catalysis: To enhance the reaction rate and yield, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed. The PTC escorts the cyanide anion from the aqueous phase into the organic phase where the reaction occurs, overcoming solubility barriers.
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Temperature and Stoichiometry Control: Maintaining a low temperature (0-10 °C) and using a slight excess of the di-chloride starting material helps to minimize the formation of the di-substituted byproduct. The reaction is highly exothermic and requires careful monitoring.
Detailed Experimental Protocol
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Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1,2-bis(chloromethyl)benzene (1.1 eq) and tetrabutylammonium bromide (0.05 eq) to a 1:1 mixture of toluene and water.
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Cyanide Solution: In a separate beaker, dissolve sodium cyanide (NaCN) (1.0 eq) in water to create a concentrated solution. Caution: NaCN is extremely toxic. Handle with appropriate personal protective equipment (PPE).
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Reaction: Cool the flask containing the di-chloride to 0-5 °C in an ice bath. Slowly add the NaCN solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
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Monitoring: Stir the reaction vigorously at 5-10 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-cyanated product.
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Workup: Once the reaction is deemed complete, separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(2-(chloromethyl)phenyl)acetonitrile.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Reactivity and Applications in Drug Development
The synthetic power of 2-(2-(chloromethyl)phenyl)acetonitrile stems from its dual reactivity. The two functional groups can be manipulated independently or in a tandem fashion to rapidly build molecular complexity. This is particularly valuable in the synthesis of fused heterocyclic ring systems, which form the core of many pharmaceutical agents.
Key Chemical Transformations
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Alkylation via the Chloromethyl Group: The benzylic chloride is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, alcohols, thiols). This reaction is fundamental for linking the molecule to other synthetic fragments.
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Transformations of the Nitrile Group: The nitrile is a versatile functional group that can be:
A common and powerful application is an intramolecular cyclization strategy. An initial Sₙ2 reaction at the chloromethyl site introduces a nucleophile, which can then react with the nitrile group in a subsequent step to form a new ring. This is a cornerstone of constructing isoquinoline and related heterocyclic scaffolds.
Logical Relationship Diagram: Divergent Reactivity
Caption: Divergent synthetic pathways from the core molecule.
This dual reactivity makes it an ideal precursor for building libraries of complex molecules for high-throughput screening in drug discovery campaigns.[9] It has been identified as an intermediate in the synthesis of various therapeutic agents, including precursors for antiplatelet agents and receptor antagonists.[8]
Conclusion
2-(2-(Chloromethyl)phenyl)acetonitrile is more than a simple organic chemical; it is a strategic tool for the modern medicinal chemist. Its value is derived from the orthogonal reactivity of its chloromethyl and nitrile functionalities, which enables the efficient and divergent synthesis of complex molecular architectures. A thorough understanding of its properties, safe handling procedures, and synthetic pathways is essential for leveraging its full potential in the research and development of novel therapeutics.
References
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Vertex AI Search. (n.d.). 2-chloro-5-(trifluoromethyl)phenylacetonitrile - SAFETY DATA SHEET. Retrieved from [Link]
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SD Fine-Chem. (n.d.). 2-CHLOROBENZYL CYANIDE - GHS Safety Data Sheet. Retrieved from [Link]
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Chem Service. (2017). SAFETY DATA SHEET - Phenylacetonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-2-phenylacetonitrile. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
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Cheméo. (n.d.). 2-Chlorobenzyl cyanide (CAS 2856-63-5) - Chemical & Physical Properties. Retrieved from [Link]
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The Chemical Company. (n.d.). Benzyl Cyanide. Retrieved from [Link]
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